molecular formula C15H18N4O3S B2936477 3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034579-19-4

3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2936477
CAS No.: 2034579-19-4
M. Wt: 334.39
InChI Key: WGEXGJOPZXKUFC-UHFFFAOYSA-N
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Description

3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
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Biological Activity

3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that incorporates a pyrrolidine ring, a pyrazine moiety, and a thiophene group. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. The following sections delve into its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S, and it has a molecular weight of 319.4 g/mol. The presence of diverse functional groups contributes to its potential biological activity.

PropertyValue
Molecular FormulaC15H17N3O3SC_{15}H_{17}N_{3}O_{3}S
Molecular Weight319.4 g/mol
CAS Number2034209-14-6

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The thiophene and pyrazine moieties may facilitate binding to these targets, influencing various biochemical pathways.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to possess inhibitory activity against key cancer-related kinases, including BRAF and EGFR, which are crucial for tumor growth and survival .

Case Study:
In studies involving pyrazole derivatives, certain compounds demonstrated notable cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with doxorubicin resulted in enhanced anticancer effects, indicating potential synergistic interactions .

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may have comparable antimicrobial activity .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological efficacy. The presence of the thiophene group is hypothesized to confer unique electronic properties that may improve binding affinity to biological targets compared to analogous compounds lacking this moiety .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

Compound NameStructure FeaturesBiological Activity
3-((3-methoxypyrazin-2-yl)oxy)-N-(phenyl)pyrrolidinePhenyl group instead of thiopheneModerate anticancer
3-((3-methoxypyrazin-2-yl)oxy)-N-(furan-2-yl)pyrrolidineFuran group instead of thiopheneVariable

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Condensation reactions between pyrazine and thiophene derivatives, using absolute ethanol and glacial acetic acid as catalysts (similar to methods in arylidene-hydrazinyl-thiazoline synthesis) .

Catalytic coupling : Titanium isopropoxide (Ti(O-iPr)₄) and ethylmagnesium bromide (EtMgBr) can facilitate stereoselective pyrrolidine ring formation, as demonstrated in related pyrrolidine derivatives .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., 2-propanol/DMF mixtures) and anhydrous conditions to improve yields (>70%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assign peaks for methoxypyrazine (δ ~3.9 ppm for OCH₃) and thiophene (δ ~6.5–7.5 ppm for aromatic protons). Use DEPT-135 to confirm quaternary carbons .
  • HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy group at m/z 30) .
  • IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Protective Equipment : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact, as per SDS guidelines for structurally similar pyrrolidine derivatives .
  • Storage : Store at room temperature in airtight containers; avoid prolonged exposure to light/moisture to prevent degradation .
  • Disposal : Follow federal/local regulations for halogenated organic waste, using qualified personnel for incineration .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools (e.g., Mercury CSD 2.0) determine solid-state structures and polymorphic forms?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in ethanol/water mixtures to obtain single crystals. Refine structures with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .
  • Polymorphism Analysis : Compare unit cell parameters (a, b, c, α, β, γ) across batches. Use Mercury’s Materials Module to identify packing motifs and void spaces .
  • Validation : Match experimental PXRD patterns with simulated data from Mercury to confirm polymorph purity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., pyrrolidine ring puckering) .
  • DFT Calculations : Compare experimental ¹³C shifts with Chem3D Pro or Gaussian-optimized structures to identify discrepancies in substituent effects .
  • Isomer Discrimination : Employ NOESY/ROESY to detect spatial proximity of methoxypyrazine and thiophene groups .

Q. How can structure-activity relationship (SAR) studies identify pharmacophoric elements for biological targeting?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, alter thiophene substitution). Test in bioassays (e.g., kinase inhibition) .
  • Computational Docking : Use AutoDock Vina to map interactions with targets like MLKL (Necrosulfonamide’s covalent binding to Cys86) .
  • Data Correlation : Plot IC₅₀ values against electronic parameters (Hammett σ) or steric bulk (Taft Es) to quantify SAR trends .

Q. What methodologies address low yields in multi-step syntheses (e.g., coupling reactions)?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography (hexane/ethyl acetate gradients) to isolate unstable intermediates .
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or CuI for Ullmann reactions to improve efficiency .
  • Kinetic Analysis : Monitor by in-situ FTIR to identify rate-limiting steps (e.g., amine deprotonation) .

Q. How can mass spectrometry differentiate isobaric fragments in complex degradation pathways?

  • Methodological Answer :

  • MS/MS Fragmentation : Use collision-induced dissociation (CID) to isolate ions (e.g., m/z 689.54 for [M+H]⁺). Compare with theoretical fragments from MassFrontier .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for -NH groups) to trace fragmentation pathways .
  • High-Resolution Data : Match exact masses (<5 ppm error) to distinguish between C₂H₄O and N₂H₄ isobars .

Q. Data Analysis and Validation

Q. What statistical approaches validate reproducibility in crystallographic data?

  • Methodological Answer :

  • R-factor Convergence : Ensure R₁ < 5% and wR₂ < 15% during SHELXL refinement. Compare displacement parameters (ADPs) across datasets .
  • Cross-Validation : Use the Rfree metric (5–10% excluded reflections) to avoid overfitting .
  • Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning .

Q. How are computational models validated against experimental thermodynamic data (e.g., solubility, stability)?

  • Methodological Answer :
  • Solubility Prediction : Use ACD/Labs Percepta to calculate logP and compare with experimental shake-flask measurements (e.g., ≥59.1 mg/mL in DMSO) .
  • Thermogravimetric Analysis (TGA) : Correlate predicted decomposition temperatures (DFT) with experimental TGA curves (5% weight loss threshold) .

Properties

IUPAC Name

3-(3-methoxypyrazin-2-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-21-13-14(17-6-5-16-13)22-11-4-7-19(10-11)15(20)18-9-12-3-2-8-23-12/h2-3,5-6,8,11H,4,7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEXGJOPZXKUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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